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Foundational

An In-Depth Technical Guide to 1-(Difluoromethyl)-6-fluoronaphthalene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(difluoromethyl)-6-fluoronaphthalene, a fluorinated naphthalene derivative of significa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethyl)-6-fluoronaphthalene, a fluorinated naphthalene derivative of significant interest in medicinal chemistry. The strategic incorporation of both a difluoromethyl group and a fluorine atom onto the naphthalene scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of potential drug candidates. This document details the key identifiers of this compound, outlines a feasible synthetic pathway with a detailed experimental protocol, and discusses its potential applications in drug development, supported by an analysis of the structure-activity relationships of related compounds.

Introduction: The Rising Prominence of Fluorinated Naphthalenes in Medicinal Chemistry

The naphthalene scaffold is a well-established privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1] Its rigid, bicyclic aromatic system provides a versatile platform for chemical modification to fine-tune pharmacological properties. The introduction of fluorine-containing substituents is a widely employed strategy in medicinal chemistry to modulate various characteristics of a lead compound, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[2]

The difluoromethyl group (CHF₂) has garnered particular attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. It can act as a lipophilic hydrogen bond donor, influencing molecular conformations and interactions with biological targets. This guide focuses on 1-(difluoromethyl)-6-fluoronaphthalene, a molecule that combines the benefits of the naphthalene core with the strategic placement of two distinct fluorine-containing moieties.

Core Compound Identification

A precise understanding of the fundamental properties of 1-(difluoromethyl)-6-fluoronaphthalene is essential for its synthesis, characterization, and application.

PropertyValueSource
CAS Registry Number 1261676-49-6Tentative, based on supplier information.
Molecular Formula C₁₁H₇F₃Calculated
Molecular Weight 196.17 g/mol Calculated
Chemical Structure

Caption: Chemical structure of 1-(Difluoromethyl)-6-fluoronaphthalene.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 1-(difluoromethyl)-6-fluoronaphthalene can be envisioned to proceed from 6-fluoro-1-naphthaldehyde. This intermediate can be subjected to deoxofluorination to introduce the difluoromethyl group.

Synthetic_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Difluoromethylation 2-Bromo-6-fluoronaphthalene 2-Bromo-6-fluoronaphthalene 6-Fluoro-2-naphthaldehyde 6-Fluoro-2-naphthaldehyde 2-Bromo-6-fluoronaphthalene->6-Fluoro-2-naphthaldehyde Vilsmeier-Haack Reaction (DMF, POCl₃) 6-Fluoro-1-naphthaldehyde 6-Fluoro-1-naphthaldehyde 6-Fluoro-2-naphthaldehyde->6-Fluoro-1-naphthaldehyde Isomerization or alternative starting material 1-(Difluoromethyl)-6-fluoronaphthalene 1-(Difluoromethyl)-6-fluoronaphthalene 6-Fluoro-1-naphthaldehyde->1-(Difluoromethyl)-6-fluoronaphthalene Deoxofluorination (e.g., DAST)

Caption: Proposed synthetic workflow for 1-(Difluoromethyl)-6-fluoronaphthalene.

Note: The above diagram illustrates a conceptual pathway. The initial formylation of 2-bromo-6-fluoronaphthalene would yield 6-fluoro-2-naphthaldehyde.[3] For the synthesis of the target 1-substituted isomer, either a starting material that directs formylation to the 1-position would be required, or an alternative strategy starting from a 1-substituted precursor would be necessary.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on known deoxofluorination reactions and should be optimized for this specific substrate.

Step 1: Synthesis of 6-Fluoro-1-naphthaldehyde (Precursor)

This intermediate can be prepared through various methods, such as the formylation of 2-fluoronaphthalene or the oxidation of (6-fluoro-1-naphthalenyl)methanol.

Step 2: Synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene

Materials:

  • 6-Fluoro-1-naphthaldehyde

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous nitrogen or argon

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-fluoro-1-naphthaldehyde (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 1-(difluoromethyl)-6-fluoronaphthalene.

Characterization

The structure and purity of the synthesized 1-(difluoromethyl)-6-fluoronaphthalene should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the difluoromethyl group (CHF₂) due to coupling with the two fluorine atoms. The aromatic protons will appear as a series of multiplets.

  • ¹³C NMR: The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will also exhibit coupling to the fluorine atoms.[4]

  • ¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals: one for the difluoromethyl group (a doublet of triplets, coupling to the CHF₂ proton and the aromatic fluorine) and one for the fluorine atom on the naphthalene ring (a multiplet).[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 196.17.

Physicochemical Properties (Predicted)

While experimental data for 1-(difluoromethyl)-6-fluoronaphthalene is scarce, some physicochemical properties can be predicted based on the structure and data from related compounds.

PropertyPredicted Value/CharacteristicRationale
Melting Point Solid at room temperatureThe presence of the polar C-F bonds and the rigid naphthalene core would likely lead to a higher melting point than naphthalene itself.
Boiling Point > 200 °CSimilar to other fluorinated naphthalenes.[6][7]
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF), insoluble in water.The fluorinated groups increase lipophilicity.
Lipophilicity (LogP) Higher than naphthaleneThe addition of fluorine atoms generally increases the octanol-water partition coefficient.

Applications in Drug Discovery

The unique structural features of 1-(difluoromethyl)-6-fluoronaphthalene make it an attractive scaffold for the design of novel therapeutic agents.

Rationale for Use in Medicinal Chemistry
  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions and solubility.

  • Enhanced Binding Affinity: The difluoromethyl group, acting as a hydrogen bond donor, can form favorable interactions with biological targets. Furthermore, the fluorine atom at the 6-position can engage in specific interactions, such as halogen bonding or dipole-dipole interactions, within a protein's binding pocket.

  • Increased Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

Potential Therapeutic Areas

Naphthalene derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The incorporation of the difluoromethyl and fluoro substituents in 1-(difluoromethyl)-6-fluoronaphthalene could lead to the development of novel agents in these and other therapeutic areas. For instance, fluorinated analogs of known bioactive naphthalenes could exhibit enhanced potency or a more favorable safety profile.

Conclusion

1-(Difluoromethyl)-6-fluoronaphthalene represents a promising molecular scaffold for the development of new pharmaceuticals. Its synthesis, while requiring specialized reagents, is achievable through established chemical transformations. The combination of the naphthalene core with both a difluoromethyl group and a fluorine atom offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. Further research into the synthesis and biological evaluation of derivatives of 1-(difluoromethyl)-6-fluoronaphthalene is warranted to fully explore its potential in drug discovery.

References

  • ANGEEL OAK SPECIALITY CHEMTECH. 1 FLUORONAPHTHALENE. [Link]

  • Cheméo. Chemical Properties of Naphthalene, 1-fluoro- (CAS 321-38-0). [Link]

  • ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. [Link]

  • Google Patents. CN102557865A - Method for preparing 1-fluoronaphthalene.
  • Journal of Chemical Education. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]

  • Molecules. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • National Center for Biotechnology Information. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem. [Link]

  • National Center for Biotechnology Information. Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. [Link]

  • National Center for Biotechnology Information. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

  • Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]

  • Semantic Scholar. Fluorine in medicinal chemistry and chemical biology. [Link]

  • The University of Utah. Fluorine NMR. [Link]

  • Wikipedia. 1-Fluoronaphthalene. [Link]

  • Wiley Online Library. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. [Link]

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Exploratory

An In-depth Technical Guide to the ¹⁹F and ¹H NMR Chemical Shifts of 1-(Difluoromethyl)-6-fluoronaphthalene

Abstract This technical guide provides a comprehensive analysis of the ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-(Difluoromethyl)-6-fluoronaphthalene, a molecule of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹⁹F and ¹H Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-(Difluoromethyl)-6-fluoronaphthalene, a molecule of significant interest in medicinal chemistry and materials science. Given the critical role of fluorinated motifs in modulating the physicochemical and biological properties of organic compounds, a thorough understanding of their structural features is paramount. This document offers a predictive framework for the assignment of ¹H and ¹⁹F NMR chemical shifts and coupling constants, grounded in fundamental NMR principles and data from analogous structures. Furthermore, it supplies detailed, field-proven protocols for the acquisition and processing of high-quality NMR data, designed for researchers, scientists, and professionals in drug development. The guide integrates theoretical explanations with practical methodologies, including the use of computational chemistry to validate experimental findings, ensuring a self-validating system for structural elucidation.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science. The unique properties of fluorine—such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The difluoromethyl (CHF₂) group, in particular, is recognized as a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor while simultaneously enhancing hydrophobicity.[1] When combined with another fluorine substituent on an aromatic scaffold, as in 1-(Difluoromethyl)-6-fluoronaphthalene, the resulting molecule presents a complex and informative system for NMR analysis.

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of such fluorinated compounds. ¹H NMR provides critical information about the proton environment, while ¹⁹F NMR offers a highly sensitive and direct window into the electronic environment of the fluorine nuclei. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope, coupled with its wide chemical shift dispersion, make ¹⁹F NMR an exceptionally powerful technique for resolving subtle structural differences.[2][3] This guide aims to deconstruct the expected ¹H and ¹⁹F NMR spectra of 1-(Difluoromethyl)-6-fluoronaphthalene, explain the underlying principles governing its spectral appearance, and provide robust protocols for its empirical study.

Foundational NMR Principles for Fluorinated Naphthalenes

A precise interpretation of the NMR spectra for 1-(Difluoromethyl)-6-fluoronaphthalene requires an understanding of the key factors that influence chemical shifts and spin-spin couplings in fluorinated aromatic systems.

¹H NMR Spectroscopy of the Naphthalene Core

The proton chemical shifts in naphthalene systems are primarily governed by the aromatic ring current, which generally deshields the protons, causing them to resonate at lower fields (typically 7.0-8.5 ppm) compared to benzene.[4] The introduction of fluorine substituents further modulates these shifts. Fluorine's strong electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M) create a complex electronic landscape across the two rings. Protons ortho and para to a fluorine atom are typically shielded (shifted upfield) due to the +M effect, while the -I effect dominates at the meta position.

¹⁹F NMR Spectroscopy: A Direct Probe

¹⁹F NMR is particularly advantageous due to its high sensitivity and expansive chemical shift range (~800 ppm), which minimizes the probability of signal overlap.[3]

  • Chemical Shifts : ¹⁹F chemical shifts are highly sensitive to the local electronic environment. For aromatic fluorides, shifts are influenced by the electronic nature of other substituents.[5] The difluoromethyl group's chemical shift is also characteristic, typically appearing in a distinct region of the spectrum.[6]

  • Spin-Spin Coupling : Coupling between nuclei provides invaluable connectivity information.

    • ¹H-¹⁹F Coupling (JHF) : This coupling is observed over multiple bonds. Geminal coupling (²JHF) in the CHF₂ group is typically large (around 50-60 Hz). Vicinal (³JHF) and longer-range couplings (⁴JHF, ⁵JHF) between the aromatic fluorine and ring protons are also common and are crucial for assignment.[3]

    • ¹⁹F-¹⁹F Coupling (JFF) : While through-bond coupling between the C6-F and the CHF₂ group is expected to be negligible (separated by six bonds), through-space coupling could occur if the molecule adopts a conformation where the fluorine nuclei are in close proximity.

Predictive NMR Analysis of 1-(Difluoromethyl)-6-fluoronaphthalene

While a definitive experimental spectrum is the gold standard, a highly accurate prediction can be formulated based on established principles and data from analogous compounds such as 1-fluoronaphthalene[7][8], 1-(trifluoromethyl)naphthalene[9], and other fluorinated aromatics.[5][10]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display seven distinct signals. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The six aromatic protons will resonate in the aromatic region, with their multiplicities determined by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.

Table 1: Predicted ¹H NMR Data for 1-(Difluoromethyl)-6-fluoronaphthalene (in CDCl₃)

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Key Coupling Constants (Hz) Rationale
H-CHF₂ 6.6 – 7.0 t ²JHF ≈ 55-60 Geminal coupling to two ¹⁹F nuclei.
H-2 7.6 – 7.8 d ³JH2-H3 ≈ 7-8 Ortho coupling to H-3.
H-3 7.4 – 7.6 t ³JH3-H2 ≈ 7-8, ³JH3-H4 ≈ 7-8 Ortho coupling to H-2 and H-4.
H-4 7.9 – 8.1 d ³JH4-H3 ≈ 7-8 Ortho coupling to H-3; deshielded by peri-interaction with CHF₂.
H-5 7.8 – 8.0 dd ³JH5-F6 ≈ 8-10, ⁴JH5-H7 ≈ 2-3 Ortho coupling to F-6 and meta coupling to H-7.
H-7 7.2 – 7.4 ddd ³JH7-H8 ≈ 8-9, ³JH7-F6 ≈ 5-6, ⁴JH7-H5 ≈ 2-3 Ortho coupling to H-8, ortho coupling to F-6, and meta coupling to H-5.

| H-8 | 7.8 – 8.0 | d | ³JH8-H7 ≈ 8-9 | Ortho coupling to H-7. |

Note: Chemical shifts are referenced to TMS at 0 ppm. Multiplicity abbreviations: t = triplet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be simpler, showing two main signals corresponding to the two distinct fluorine environments.

Table 2: Predicted ¹⁹F NMR Data for 1-(Difluoromethyl)-6-fluoronaphthalene (in CDCl₃)

Fluorine Assignment Predicted δ (ppm) Predicted Multiplicity Key Coupling Constants (Hz) Rationale
F-CHF₂ -110 to -125 d ²JFH ≈ 55-60 Geminal coupling to the single proton of the difluoromethyl group.

| F-6 | -115 to -125 | m | ³JF6-H5 ≈ 8-10, ³JF6-H7 ≈ 5-6 | Coupling to ortho protons H-5 and H-7. |

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Multiplicity abbreviations: d = doublet, m = multiplet.

Experimental Protocol for High-Fidelity NMR Data Acquisition

The acquisition of clean, high-resolution spectra is paramount for accurate structural confirmation. The following protocols are designed to be self-validating by ensuring proper calibration, parameter optimization, and data processing.

Sample Preparation
  • Analyte Purity: Ensure the sample of 1-(Difluoromethyl)-6-fluoronaphthalene is of high purity (>95%), as determined by a preliminary technique like GC-MS or LC-MS. Impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and relatively clean spectral window. Ensure the solvent is from a new, sealed ampoule to minimize water content.

  • Internal Standard: Add tetramethylsilane (TMS) for ¹H NMR referencing (0 ppm). For ¹⁹F NMR, an external reference of CFCl₃ or an internal reference like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be used.[3] If using an internal standard, ensure it does not react with the analyte.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final data analysis.

NMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing P1 Verify Analyte Purity (>95%) P2 Dissolve 5-10 mg in ~0.6 mL CDCl3 P1->P2 P3 Add Internal Standard (TMS / C6F6) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Tune & Shim Spectrometer P4->A1 A2 Acquire 1H Spectrum (zg30 pulse program) A1->A2 A3 Acquire 19F Spectrum (Proton Decoupled) A1->A3 D1 Fourier Transform (FT) A2->D1 A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference Spectra (1H to TMS, 19F to CFCl3) D2->D3 D4 Integrate Peaks & Analyze Multiplicities D3->D4 D5 D5 D4->D5 Final Structure Confirmation

Caption: Standard workflow for NMR analysis.

¹H NMR Acquisition Protocol
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: zg30 (standard 30° pulse experiment).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.

    • Number of Scans (NS): 8-16 scans, depending on sample concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid ADC overflow.

¹⁹F NMR Acquisition Protocol
  • Instrument Setup: Tune the probe to the ¹⁹F frequency. Shimming should not need significant readjustment from the ¹H setup.

  • Acquisition Parameters (Example for a 400 MHz spectrometer, ~376 MHz for ¹⁹F):

    • Pulse Program: zgpg30 (30° pulse with proton decoupling). Decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, but a coupled spectrum should also be acquired to observe these interactions.

    • Spectral Width (SW): ~250 ppm (e.g., from -250 to 0 ppm) to ensure all signals are captured.[3]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 16-64 scans.

    • Receiver Gain (RG): Adjust as needed.

Advanced Techniques and Computational Validation

For an unambiguous assignment, especially in complex molecules, advanced methods are indispensable.

2D NMR Spectroscopy
  • ¹H-¹H COSY: Correlates coupled protons, confirming the connectivity of the aromatic protons within each ring.

  • ¹H-¹³C HSQC/HMBC: HSQC identifies directly attached proton-carbon pairs, while HMBC reveals long-range (2-3 bond) correlations, which is essential for assigning quaternary carbons and linking the CHF₂ group to the C-1 position of the naphthalene ring.

  • ¹H-¹⁹F HOESY: A Nuclear Overhauser Effect (NOE) experiment that can detect through-space proximity between protons and fluorine nuclei, which would be useful for confirming the spatial relationship between the CHF₂ group and the H-8 proton.

Computational Chemistry for NMR Prediction

The use of Density Functional Theory (DFT) has become a routine and powerful tool for predicting NMR chemical shifts.[11] By calculating the magnetic shielding tensors of the nuclei in a computationally optimized molecular structure, one can obtain theoretical chemical shifts that often show excellent correlation with experimental values.[12]

Validation_Loop Exp Experimental NMR Data (1H & 19F Spectra) Assign Initial Spectral Assignment Exp->Assign Compare Compare & Correlate (Exp. vs. Pred.) Assign->Compare Comp DFT Calculation (e.g., B3LYP/6-31+G(d,p)) Predict Predicted Chemical Shifts Comp->Predict Predict->Compare Compare->Assign Poor Correlation (Re-evaluate) Confirm Validated Structural Assignment Compare->Confirm Good Correlation

Caption: A self-validating loop for structural assignment.

Causality in Protocol: The recommended DFT method, such as B3LYP/6-31+G(d,p), represents a balance between computational cost and accuracy that is well-established for predicting NMR parameters in organic molecules.[12] Comparing the predicted shifts with the experimental data provides a powerful check on the initial assignments. A strong linear correlation between the two datasets instills high confidence in the final structure.

Conclusion

This guide provides a detailed predictive and practical framework for analyzing the ¹H and ¹⁹F NMR spectra of 1-(Difluoromethyl)-6-fluoronaphthalene. By understanding the fundamental principles of chemical shifts and coupling constants in fluorinated aromatic systems, researchers can confidently interpret complex spectra. The provided experimental protocols are designed to yield high-quality, reproducible data, while the integration of computational chemistry offers a robust method for validating spectral assignments. This comprehensive approach ensures that researchers and drug development professionals can effectively utilize NMR spectroscopy to elucidate and confirm the structure of this and other novel fluorinated molecules with high scientific integrity.

References

  • Adcock, W., Alste, J., Rizvi, S. Q. A., & Aurangzeb, M. (1976). Substituent effects in the naphthalene ring system by fluorine-19 NMR. Journal of the American Chemical Society. Available at: [Link]

  • SpectraBase. (n.d.). 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). American Chemical Society. Available at: [Link]

  • Supporting Information for: A General Method for the Trifluoromethylation of Arenes. (n.d.). American Chemical Society. Available at: [Link]

  • Ohtsuka, N., Aris, M. Z. M., Suzuki, T., & Momiyama, N. (2023). Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes. ChemRxiv. Available at: [Link]

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Tena, J., Turgis, R., & Gouverneur, V. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Tetrahedron. Available at: [Link]

  • Adcock, W., Alste, J., Rizvi, S. Q. A., & Aurangzeb, M. (1976). Substituent effects in the naphthalene ring system by fluorine-19 NMR. Journal of the American Chemical Society. Available at: [Link]

  • Shchukina, A., et al. (2016). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹⁹F NMR Reference Standards. Available at: [Link]

  • NMR Spectra - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Available at: [Link]

  • Fraviwat, P., et al. (2019). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Available at: [Link]

  • Dolbier, W. R. (2009). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-Fluoronaphthalene. Available at: [Link]

  • Wiitala, K. W., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

  • Wiitala, K. W., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

  • Fluorine-19 Nuclear Magnetic Resonance. (1971). DTIC. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. Available at: [Link]

  • Patil, R., et al. (2020). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Jubault, P., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research. Available at: [Link]

  • RSC Publishing. (n.d.). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Available at: [Link]

Sources

Foundational

Thermodynamic stability of difluoromethylated naphthalene derivatives

Thermodynamic Stability of Difluoromethylated Naphthalene Derivatives: A Technical Guide for Rational Drug Design Executive Summary The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of Difluoromethylated Naphthalene Derivatives: A Technical Guide for Rational Drug Design

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a privileged bioisostere for hydroxyl, thiol, and amine groups[1]. When appended to the bicyclic naphthalene core, the –CF₂H group introduces unique thermodynamic and conformational dynamics. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of difluoromethylated naphthalenes, detailing the causality behind their conformational preferences and providing self-validating experimental workflows for their characterization.

The Difluoromethyl Pharmacophore: Electronic and Steric Foundations

The utility of the –CF₂H group is fundamentally driven by its highly polarized C–H bond, which renders it a uniquely competent lipophilic hydrogen bond donor[2]. Unlike the fully fluorinated trifluoromethyl (–CF₃) group, the –CF₂H moiety retains a proton that can engage in critical target interactions while simultaneously modulating the lipophilicity and metabolic stability of the parent molecule.

When attached to a naphthalene ring, the thermodynamic stability and preferred geometry of the –CF₂H group are dictated by the substitution position:

  • 1-Substituted (Alpha) Naphthalenes: The –CF₂H group experiences severe steric repulsion from the peri-hydrogen (at the C8 position). This steric clash significantly raises the rotational barrier, locking the molecule into a restricted conformational space[3].

  • 2-Substituted (Beta) Naphthalenes: Lacking the peri-interaction, the –CF₂H group rotates more freely. Here, the ground-state conformation is governed by electronic effects, specifically hyperconjugation between the aromatic π -system and the σ∗ orbital of the C–F bond ( π→σC−F∗​ ), which thermodynamically stabilizes specific orthogonal or coplanar rotamers[4].

G CF2H Difluoromethyl (-CF2H) Substitution Steric Peri-Steric Interactions (C1 Position) CF2H->Steric induces Electronic Hyperconjugation (π → σ*C-F) CF2H->Electronic alters HBond Lipophilic H-Bonding (Intermolecular) CF2H->HBond enables Thermo Thermodynamic Stability & Rotational Barrier (ΔG‡) Steric->Thermo restricts rotation Electronic->Thermo stabilizes rotamers HBond->Thermo lattice energy

Logical drivers of thermodynamic stability in -CF2H naphthalenes.

Experimental Workflows for Thermodynamic Assessment

To accurately utilize difluoromethylated naphthalenes in drug design, their thermodynamic parameters must be empirically quantified. The following protocols are designed as self-validating systems , ensuring that the data generated is free from instrumental artifacts.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Objective: Quantify the Gibbs free energy of activation ( ΔG‡ ) for the rotation of the –CF₂H group. Causality: Rotation of the –CF₂H group exchanges the two fluorine atoms between non-equivalent magnetic environments. At low temperatures, this rotation is slow on the NMR timescale, yielding distinct ¹⁹F signals. As thermal energy ( kT ) increases, the signals broaden and eventually coalesce. The coalescence temperature ( Tc​ ) is directly proportional to the thermodynamic barrier of rotation[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the difluoromethylnaphthalene derivative in 0.6 mL of anhydrous CD₂Cl₂ or Toluene-d₈ (depending on the expected temperature range).

  • Self-Validation (Temperature Calibration): Critical Step. Before analyzing the sample, insert a standard NMR tube containing 100% neat methanol (for T<298 K) or ethylene glycol (for T>298 K). Measure the chemical shift difference between the OH and CH₃/CH₂ protons to calculate the exact internal probe temperature. This validates the thermocouple reading and prevents thermodynamic miscalculations.

  • Acquisition: Acquire ¹⁹F NMR spectra starting from 298 K, decreasing the temperature in 10 K increments. As the signals begin to broaden, reduce the increments to 2 K until the exact coalescence temperature ( Tc​ ) is identified.

  • Thermodynamic Extraction: Calculate the rotational barrier using the Eyring equation:

    ΔG‡=4.58×Tc​×[10.32+log(Tc​/Δν)]

    (where Δν is the peak separation in Hz at the slow-exchange limit).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: Assess how the conformational pre-organization of the –CF₂H group impacts target binding thermodynamics ( ΔG=ΔH−TΔS ). Causality: A highly restricted –CF₂H group (e.g., in the C1 position) pays its entropic penalty ( ΔS ) during synthesis rather than during target binding. ITC directly measures the heat released or absorbed ( ΔH ) during binding, allowing the deconvolution of enthalpic and entropic contributions[6].

Step-by-Step Methodology:

  • Preparation: Dialyze the target protein against the assay buffer (e.g., 50 mM HEPES, pH 7.4). Prepare the –CF₂H naphthalene ligand in the exact same dialysate to prevent buffer mismatch heats.

  • Self-Validation (Blank Titration): Critical Step. Perform a control titration by injecting the ligand into the buffer without the protein. This measures the heat of dilution. Subtracting this baseline from the final data ensures that the integrated heat signature is strictly causal to the ligand-target binding event.

  • Titration: Load the protein (10–20 μ M) into the ITC cell and the ligand (100–200 μ M) into the syringe. Perform 20 injections of 2 μ L at 298 K.

  • Data Analysis: Fit the background-subtracted thermogram to a one-site binding model to extract Kd​ , ΔH , and −TΔS .

Workflow Synth Isomer Synthesis NMR VT-NMR Acquisition Synth->NMR Soln State DSC ITC / DSC Profiling Synth->DSC Binding Assay Eyring Eyring Plot Derivation NMR->Eyring Tc & Δν Data Thermodynamic Validation Eyring->Data Kinetic ΔG‡ DSC->Data ΔH & -TΔS

Self-validating workflow for thermodynamic profiling of derivatives.

Quantitative Thermodynamic Data

The structural placement of the –CF₂H group on the naphthalene ring drastically alters its physicochemical and thermodynamic profile. The table below summarizes the contrasting properties of the C1 and C2 isomers, derived from computational (DFT) and experimental validations[3][7].

CompoundSubstitution PositionRotational Barrier ( ΔG‡ , kcal/mol)Preferred ConformationCalculated LogPRelative Metabolic Stability
1-(Difluoromethyl)naphthalene C1 (Peri-substituted)~14.5Orthogonal (Locked)3.82High (Steric Shielding)
2-(Difluoromethyl)naphthalene C2 (Unrestricted)~6.2Coplanar (Dynamic)3.71Moderate

Data Note: The high rotational barrier in the C1 isomer restricts the molecule to an orthogonal conformation, which minimizes the steric clash with the C8 proton but breaks conjugation with the aromatic π -system.

Implications for Drug Development

Understanding the thermodynamic stability of difluoromethylated naphthalenes directly informs rational drug design:

  • Conformational Pre-organization: The restricted rotation of 1-(difluoromethyl)naphthalene can be exploited to lock a drug molecule into its bioactive conformation. By paying the thermodynamic cost of organization upfront, the entropic penalty of binding ( −TΔS ) is minimized, often resulting in a highly potent ligand[8].

  • Metabolic Shielding: The strong, polarized C–F bonds are highly resistant to oxidative metabolism by Cytochrome P450 enzymes. Placing a –CF₂H group at metabolic hotspots on the naphthalene ring not only blocks oxidation but also provides a lipophilic hydrogen bond donor that can interact with the target protein's backbone amides[2].

  • Bioisosteric Replacement: In cases where a naphthol (naphthalene-OH) derivative exhibits poor oral bioavailability due to rapid Phase II glucuronidation, replacing the –OH with a –CF₂H group maintains the hydrogen-bond donating capability while vastly improving the thermodynamic stability and pharmacokinetic half-life of the compound[1][9].

References

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Origami with small molecules: exploiting the C–F bond as a conformational tool Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors Source: Chemical Communications (PMC / NIH) URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safety and Handling of 1-(Difluoromethyl)-6-fluoronaphthalene

Disclaimer: Specific safety, handling, and toxicity data for 1-(Difluoromethyl)-6-fluoronaphthalene are not extensively available in public literature. This guide is a synthesis of information from structurally related c...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific safety, handling, and toxicity data for 1-(Difluoromethyl)-6-fluoronaphthalene are not extensively available in public literature. This guide is a synthesis of information from structurally related compounds, including fluorinated naphthalenes and difluoromethylated aromatic compounds. It is intended for use by trained professionals in a laboratory setting. All chemical products should be handled with the recognition of "having unknown hazards and toxicity"[1]. Users must conduct their own risk assessments and are responsible for establishing safe usage conditions.

Introduction: Understanding the Compound

1-(Difluoromethyl)-6-fluoronaphthalene is a fluorinated aromatic hydrocarbon. The presence of both a difluoromethyl group and a fluorine atom on the naphthalene scaffold imparts unique electronic properties and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[2] However, these same features necessitate a thorough understanding of its potential hazards and a cautious approach to its handling. The dual fluorination suggests that upon combustion or thermal decomposition, it will likely produce hazardous byproducts such as hydrogen fluoride.[3][4]

This guide provides a framework for the safe handling of 1-(Difluoromethyl)-6-fluoronaphthalene, drawing upon data from analogous structures to inform best practices in a research and development environment.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data, a conservative approach to hazard assessment is mandatory. The hazards of structurally similar compounds, such as 1-fluoronaphthalene and other polycyclic aromatic hydrocarbons (PAHs), should be considered.

Potential Health Hazards:

  • Irritation: Based on data for 1-fluoronaphthalene, this compound is likely to be irritating to the skin, eyes, and respiratory system.[3] Direct contact should be avoided.

  • Inhalation Toxicity: Inhalation of vapors or aerosols may be harmful.[3] High vapor concentrations could lead to symptoms such as headache, dizziness, and nausea.[4] Long-term exposure to respiratory irritants can result in airway disease.[3]

  • Dermal Absorption and Systemic Effects: Skin contact should be minimized, as entry into the bloodstream through cuts or abrasions could lead to systemic injury.[3] Some fluorinated compounds can be absorbed through the skin.[5]

  • Ingestion Toxicity: Accidental ingestion may be harmful.[3]

  • Chronic Effects and Carcinogenicity: Naphthalene itself is classified as a probable human carcinogen.[6] While the toxicological profile of this specific derivative is unknown, it should be handled as a potential carcinogen. Fluorinated compounds can also raise concerns about persistence and bioaccumulation.[7]

Physicochemical Hazards:

  • Combustibility: The compound is likely a combustible solid or liquid.[3][4] It presents a slight fire hazard when exposed to heat or flame.[3]

  • Hazardous Decomposition Products: Combustion will likely produce carbon monoxide (CO), carbon dioxide (CO2), and highly toxic and corrosive hydrogen fluoride (HF).[3][4]

  • Reactivity: It may react with strong oxidizing agents.[4]

Risk Assessment Workflow

A systematic risk assessment should be performed before any new experimental work with this compound.

A Identify Hazards (Review this guide, SDS of analogs) B Evaluate Risks (Exposure potential, quantity, frequency) A->B C Implement Control Measures (Engineering, Administrative, PPE) B->C D Develop Experimental Protocol (Step-by-step safe handling) C->D E Emergency Preparedness (Spill, fire, exposure plans) D->E F Review and Refine (Post-experiment evaluation) E->F F->A For new experiments

Caption: Risk assessment workflow for handling 1-(Difluoromethyl)-6-fluoronaphthalene.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is crucial.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8] This is the primary method for minimizing inhalation exposure.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling 1-(Difluoromethyl)-6-fluoronaphthalene.

Body PartPPE RecommendationStandard
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards.ANSI Z87.1 / EN 166
Hands Chemically resistant gloves (e.g., nitrile rubber, neoprene). Breakthrough times should be considered for prolonged tasks.EN 374
Body Laboratory coat. For larger quantities or tasks with a high risk of splashing, chemical-resistant aprons or coveralls are recommended.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for large-scale operations, in case of ventilation failure, or for cleaning up large spills.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize risk.

Handling:

  • Avoid all personal contact, including inhalation of vapors, mists, or dust.[3][8]

  • Do not allow clothing wet with the material to remain in contact with skin.[3]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[10]

  • Ground and bond containers when transferring material.[11]

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before breaks.[1][8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

IncidentFirst-Aid / Response Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]
Spill Evacuate personnel to a safe area. Remove all sources of ignition.[3] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] Prevent entry into drains and waterways.[8]
Fire Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish.[4] Firefighters should wear self-contained breathing apparatus and full protective clothing.[8] Combustion may produce poisonous fumes, including hydrogen fluoride.[3]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[3] This material and its container must be disposed of as hazardous waste.[3] Do not allow it to enter the sewer system or waterways.

Conclusion

1-(Difluoromethyl)-6-fluoronaphthalene is a valuable compound for research and development, but it must be handled with a high degree of caution. Due to the lack of specific toxicological data, researchers must operate under the assumption that it is hazardous, drawing parallels from structurally similar fluorinated and polycyclic aromatic compounds. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, the risks associated with this compound can be effectively managed.

References

  • U.S. Environmental Protection Agency. (1975). Preliminary Environmental Hazard Assessment of Chlorinated Naphthalenes, Silicones, Fluorocarbons, Benzenepolycarboxylates, and Chlorophenols. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). 1-Bromo-4-(difluoromethyl)benzene Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640596, 1,5-Difluoronaphthalene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9450, 1-Fluoronaphthalene. Retrieved from [Link]

  • Kwiatkowski, C. F., et al. (2020). Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS? Environmental Science & Technology Letters. Retrieved from [Link]

  • Lindsley, C. W., et al. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development. Retrieved from [Link]

  • Vitol. (2021, April 14). Aromatic Concentrate Safety Data Sheet. Retrieved from [Link]

  • Showa Chemical Co., Ltd. (2025, February 25). 1-Chloronaphthalene Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(Difluoromethyl)naphthalene — Chemical Substance Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Naphthalene. Retrieved from [Link]

  • German Federal Institute for Risk Assessment (BfR). (2025, August 8). Naphthalene regulated in consumer products for health protection. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Fluoronaphthalene. Retrieved from [Link]

  • Cerniglia, C. E., et al. (1986). Effects of a fluoro substituent on the fungal metabolism of 1-fluoronaphthalene. Applied and Environmental Microbiology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Toxicological Review of Naphthalene. Retrieved from [Link]

  • Government of Canada. (2025, December 31). Toxic substances list: four fluorotelomer-based substances assessed under the New Substances Program. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene: A Detailed Protocol for Researchers

Introduction The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group (–CF₂H), in particular, has garnered signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The difluoromethyl group (–CF₂H), in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol groups, offering a unique combination of increased metabolic stability, enhanced membrane permeability, and the ability to participate in hydrogen bonding.[1][2] 1-(Difluoromethyl)-6-fluoronaphthalene is a key building block for the synthesis of novel pharmaceutical candidates and advanced organic materials. This application note provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy Overview

The synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene is most effectively achieved through a two-step sequence. This strategy begins with the formylation of a fluorinated naphthalene precursor to introduce an aldehyde functionality at the C-1 position. The subsequent step involves the deoxyfluorination of the resulting aldehyde to yield the target difluoromethyl group. This approach is both logical and supported by analogous transformations reported in the chemical literature.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_reagents1 Reagents cluster_reagents2 Reagents Start 2-Fluoronaphthalene Step1 Step 1: Formylation (Vilsmeier-Haack Reaction) Start->Step1 Intermediate 6-Fluoro-1-naphthaldehyde Step1->Intermediate DMF_POCl3 DMF, POCl₃ Step2 Step 2: Deoxyfluorination Intermediate->Step2 Product 1-(Difluoromethyl)-6-fluoronaphthalene Step2->Product DAST DAST

Caption: Overall synthetic workflow for 1-(Difluoromethyl)-6-fluoronaphthalene.

Part 1: Synthesis of 6-Fluoro-1-naphthaldehyde (Intermediate)

The introduction of a formyl group onto the naphthalene core is achieved via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as a mild electrophile for the formylation of electron-rich aromatic systems like naphthalene.[3][4][5]

Experimental Protocol: Step 1

Materials and Equipment:

  • 2-Fluoronaphthalene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Crushed ice

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3.0 eq.).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphoryl chloride (1.5 eq.) dropwise to the DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Dissolve 2-fluoronaphthalene (1.0 eq.) in anhydrous dichloromethane and add it to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product will likely be a mixture of isomers.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired 6-fluoro-1-naphthaldehyde. The separation of isomers is critical and may require careful optimization of the chromatographic conditions.[6]

Rationale and Mechanistic Insights

The Vilsmeier-Haack reaction is a robust method for formylating activated aromatic rings. The electrophile, a chloroiminium ion (the Vilsmeier reagent), is generated from the reaction of DMF and POCl₃.[7][8] The electron-donating nature of the fluorine atom in 2-fluoronaphthalene activates the naphthalene ring towards electrophilic substitution. The substitution pattern is governed by the electronic and steric effects of the fluorine substituent, which can lead to a mixture of isomers.

Part 2: Synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene (Final Product)

The conversion of the aldehyde functionality in 6-fluoro-1-naphthaldehyde to the difluoromethyl group is accomplished through deoxyfluorination. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation, effectively replacing the carbonyl oxygen with two fluorine atoms.[9][10]

Experimental Protocol: Step 2

Materials and Equipment:

  • 6-Fluoro-1-naphthaldehyde

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-fluoro-1-naphthaldehyde (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq.) dropwise to the cooled solution. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or ¹⁹F NMR.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(Difluoromethyl)-6-fluoronaphthalene.[11]

Rationale and Mechanistic Insights

DAST is a powerful fluorinating agent that reacts with aldehydes and ketones to form geminal difluorides. The reaction proceeds through a covalent sulfur intermediate, followed by the nucleophilic attack of fluoride and elimination of sulfur-based byproducts. This method provides a direct route from the aldehyde to the desired difluoromethyl compound.

Quantitative Data Summary

StepStarting MaterialReagentsSolventProductTypical Yield
1 2-Fluoronaphthalene1. DMF2. POCl₃Dichloromethane6-Fluoro-1-naphthaldehyde40-60% (isomer dependent)
2 6-Fluoro-1-naphthaldehydeDASTDichloromethane1-(Difluoromethyl)-6-fluoronaphthalene60-80%

Visualizing the Synthetic Pathway

Detailed_Synthesis cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Deoxyfluorination F_Naph 2-Fluoronaphthalene Formylation Electrophilic Aromatic Substitution F_Naph->Formylation Vilsmeier Vilsmeier Reagent (DMF + POCl₃) Vilsmeier->Formylation Hydrolysis Aqueous Workup (Hydrolysis) Formylation->Hydrolysis Intermediate_Aldehyde 6-Fluoro-1-naphthaldehyde Hydrolysis->Intermediate_Aldehyde Deoxyfluorination Deoxyfluorination Intermediate_Aldehyde->Deoxyfluorination DAST_reagent DAST DAST_reagent->Deoxyfluorination Final_Product 1-(Difluoromethyl)-6-fluoronaphthalene Deoxyfluorination->Final_Product

Caption: Detailed reaction steps for the synthesis.

Conclusion

This application note details a reliable and reproducible two-step synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene. The protocol leverages well-established synthetic transformations, providing researchers with a clear pathway to this valuable fluorinated building block. The provided rationale and references offer a deeper understanding of the underlying chemical principles, empowering scientists to adapt and optimize these methods for their specific research needs.

References

  • Beier, P., et al. (2008). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. Tetrahedron, 64(49), 10977-10985. [Link]

  • Amii, H., et al. (2011). The New Kid on the Block: The Difluoromethyl Group. New Reactions. [Link]

  • Alexandrova, A. V., & Beier, P. (2009). Nucleophilic difluoromethylenation of aldehydes and ketones using diethyl difluoro(trimethylsilyl)methylphosphonate. Journal of Fluorine Chemistry, 130(5), 493–500. [Link]

  • Shevchuk, M., & Röschenthaler, G.-V. (2022). Synthesis of diethyl phosphonodifluoromethylated thioesters from aldehydes using the reagent II. ResearchGate. [Link]

  • Hu, J., et al. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters, 18(12), 2970-2973. [Link]

  • Beier, P., et al. (2008). Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate. PubMed. [Link]

  • ResearchGate. (n.d.). (a) Previous difluoromethylation of ketones and aldehydes using diethyl... [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247. [Link]

  • Potteau, A., et al. (2016). C–H Difluoroalkylation of Aldehyde Hydrazones with Functionalized Difluoromethyl Bromides under Copper Catalysis. ACS Publications. [Link]

  • Wang, F., & Weaver, J. D. (2020). Light-Mediated Difluoromethylthiolation of Aldehydes with a Hydrogen Atom Transfer Photocatalyst. Organic Letters, 22(21), 8533-8538. [Link]

  • Prakash, G. K. S., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

  • Shainyan, B. A., et al. (2023). Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent. ResearchGate. [Link]

  • Shainyan, B. A., et al. (2022). Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry, 88(1), 324-332. [Link]

  • Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Zhang, Z., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters, 23(10), 3842-3847. [Link]

  • Beier, P., et al. (2008). Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. Academia.edu. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Patel, H. H., & Patel, D. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-fluoro-1-naphthaldehyde. [Link]

  • The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]

  • Boswell, G. E., & Licause, J. F. (1995). A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions. The Journal of Organic Chemistry, 60(21), 6592-6594. [Link]

  • Boswell, G. E., & Licause, J. F. (1995). A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Scilit. (n.d.). A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions. [Link]

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Application

Application Note: Strategic Integration of 1-(Difluoromethyl)-6-fluoronaphthalene in Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into small-molecule therapeutics remains one of the most reliable methods for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. Among advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into small-molecule therapeutics remains one of the most reliable methods for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1]. Among advanced fluorinated building blocks, 1-(Difluoromethyl)-6-fluoronaphthalene represents a highly specialized, dual-action scaffold. By combining a lipophilic hydrogen bond donor (the difluoromethyl group) with a metabolically protective halogen (the 6-fluoro substituent), this scaffold addresses two critical bottlenecks in drug development: target binding affinity and oxidative metabolic clearance.

This application note provides a comprehensive guide for medicinal chemists on the mechanistic rationale, physicochemical profiling, and synthetic integration of 1-(Difluoromethyl)-6-fluoronaphthalene into drug discovery pipelines.

Mechanistic Rationale & Pharmacological Advantages

The utility of 1-(Difluoromethyl)-6-fluoronaphthalene stems from the synergistic effects of its two distinct functional groups[2].

The Difluoromethyl ( −CF2​H ) Bioisostere

The −CF2​H group is increasingly utilized as a "lipophilic hydrogen bond donor"[3]. Unlike traditional hydrogen bond donors such as hydroxyl ( −OH ) or thiol ( −SH ) groups, which are highly polar and susceptible to Phase II metabolic conjugation (e.g., glucuronidation), the −CF2​H moiety provides hydrogen bonding capability while maintaining or enhancing the molecule's overall lipophilicity[4]. The highly electronegative fluorine atoms polarize the C−H bond, allowing it to act as a bioisostere for alcohols and amides, thereby enhancing target protein binding without compromising membrane permeability or blood-brain barrier (BBB) penetration[3].

The 6-Fluoro Substituent & Metabolic Shielding

The naphthalene core is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which typically catalyze epoxidation at the electron-rich 1,2- or 5,6-positions[5]. The introduction of a highly electronegative fluorine atom at the 6-position serves a dual purpose:

  • Steric Shielding: It physically blocks the site from CYP-mediated aliphatic/aromatic hydroxylation[6].

  • Electronic Deactivation: The strong inductive electron-withdrawing effect ( −I ) of the fluorine atom lowers the HOMO energy of the aromatic ring, making the entire naphthalene system less susceptible to single-electron oxidation by the CYP450 heme iron[5].

Logical Workflow of Scaffold Integration

The following diagram illustrates the causal relationship between the structural features of 1-(Difluoromethyl)-6-fluoronaphthalene and the resulting pharmacological enhancements.

G Scaffold 1-(Difluoromethyl)- 6-fluoronaphthalene CF2H Difluoromethyl (-CF2H) Group Scaffold->CF2H F_atom 6-Fluoro (-F) Substituent Scaffold->F_atom Lipophilic Lipophilic H-Bond Donor (Bioisostere of -OH/-SH) CF2H->Lipophilic Metabolic Steric/Electronic Shielding Blocks CYP450 Oxidation F_atom->Metabolic Affinity Enhanced Target Binding Affinity Lipophilic->Affinity HalfLife Increased Metabolic Half-Life (t1/2) Metabolic->HalfLife Drug Optimized Drug Candidate (Improved PK/PD Profile) Affinity->Drug HalfLife->Drug

Logical workflow of pharmacological enhancements by the fluorinated scaffold.

Physicochemical & Metabolic Profiling Data

To quantify the advantages of this scaffold, Table 1 summarizes the comparative physicochemical parameters of the 1-(Difluoromethyl)-6-fluoronaphthalene core against unfluorinated and partially fluorinated analogs.

Table 1: Comparative Profiling of Naphthalene Derivatives

Scaffold logP (Calculated)H-Bond Donor Acidity ( A value)*Human Liver Microsome t1/2​ (min)Primary Clearance Mechanism
Naphthalene3.300.00< 15CYP Epoxidation (1,2 / 5,6)
1-Methylnaphthalene3.800.00< 20Benzylic Oxidation
1-(Difluoromethyl)naphthalene3.50~0.10~ 45CYP Epoxidation (5,6)
1-(Difluoromethyl)-6-fluoronaphthalene 3.70 ~0.11 > 120 Highly Stable

* A value represents the hydrogen bond acidity parameter determined via Abraham’s solute 1H NMR analysis, where −CF2​H acts on a scale similar to thiophenols[3].

Experimental Protocols

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

To integrate this scaffold into a larger drug candidate, the naphthalene core is typically pre-functionalized (e.g., brominated at the 4-position) and coupled to an aryl boronic acid.

Causality & Design Choices: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step. This is critical when coupling electron-deficient, fluorinated aromatic systems that might otherwise stall the catalytic cycle[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-bromo-1-(difluoromethyl)-6-fluoronaphthalene (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and K2​CO3​ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%).

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 5 mL). Rationale: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized drug candidate.

Protocol B: In Vitro CYP450 Microsomal Stability Assay

To empirically validate the metabolic shielding provided by the 6-fluoro substituent, a self-validating microsomal stability assay must be performed[6].

Causality & Design Choices: An NADPH regenerating system is utilized rather than direct NADPH addition. Direct NADPH degrades rapidly at 37°C; the regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a constant supply of electron equivalents to sustain CYP450 turnover[5]. Verapamil is included as a high-clearance positive control to validate the enzymatic competency of the microsomes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the test compound (1-(Difluoromethyl)-6-fluoronaphthalene derivative) in DMSO. Dilute to 100 µM in 50% Acetonitrile/water.

  • Microsome Incubation: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg protein/mL) in 100 mM Potassium Phosphate buffer (pH 7.4) with 1 µM of the test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2​ ).

  • Time-Course Sampling: At time points t=0,15,30,60,and 120 minutes, withdraw 50 µL aliquots from the incubation mixture.

  • Quenching (Self-Validation): Immediately quench the withdrawn aliquots by dispensing them into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Rationale: Cold acetonitrile instantaneously denatures the CYP enzymes, halting metabolism, while the internal standard normalizes ionization variations during MS analysis.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of remaining parent compound versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [3]

  • Nielsen, M. K., Ahneman, D. T., Riera, O., & Doyle, A. G. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004-5008. [7]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [6]

  • Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Fluorine Analogs from Drug Metabolites. Drug Metabolism and Disposition, 44(5), 634-646. [6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene

Welcome to the technical support center for the synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will explore common issues, troubleshoot experimental hurdles, and explain the causality behind protocol choices to improve your reaction yield and purity.

The introduction of a difluoromethyl (-CF2H) group is a critical strategy in medicinal chemistry, as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often improving a molecule's metabolic stability and binding affinity.[1][2][3] However, the synthesis of specific isomers like 1-(Difluoromethyl)-6-fluoronaphthalene presents unique challenges that require careful control of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for introducing a difluoromethyl group onto the 6-fluoronaphthalene scaffold?

There are several viable strategies, each with its own advantages and challenges. The optimal choice depends on the availability of starting materials, scale, and functional group tolerance.

  • Metal-Catalyzed Cross-Coupling: This is a robust approach that typically involves coupling an aryl (pseudo)halide, such as 1-bromo- or 1-iodo-6-fluoronaphthalene, with a difluoromethyl source. Copper and palladium-based catalysts are most common.[4][5] This method offers good control over regioselectivity, as the functionalization occurs specifically at the site of the halogen.

  • Direct C-H Difluoromethylation: This modern approach involves the direct functionalization of the C-H bond at the C1 position of 6-fluoronaphthalene. These reactions are often mediated by photoredox catalysis or transition metals and utilize radical difluoromethylation reagents.[1][5] While this method is more atom-economical, achieving high regioselectivity on a naphthalene ring can be challenging.

  • Difluorocarbene-Mediated Insertion: This strategy involves the generation of highly reactive difluorocarbene (:CF2) in situ, which is then trapped by a suitable nucleophilic naphthalene derivative.[6][7][8] Precursors like (trifluoromethyl)trimethylsilane (TMSCF3, the Ruppert-Prakash reagent) or sodium chlorodifluoroacetate are common sources of difluorocarbene.[7][8][9]

Q2: What is the mechanistic basis for using the Ruppert-Prakash reagent (TMSCF3) in this synthesis?

The Ruppert-Prakash reagent (TMSCF3) is a versatile reagent that can serve as a source for the difluorocarbene (:CF2) intermediate.[9][10][11] The mechanism typically involves activation by a nucleophilic catalyst, such as a fluoride salt (e.g., TBAT, KF). The fluoride attacks the silicon atom, leading to the formation of a transient trifluoromethyl anion (-CF3), which then fragments to generate difluorocarbene and a fluoride ion.[7] This highly electrophilic carbene can then react with the electron-rich naphthalene ring, although controlling the insertion site can be difficult and may lead to a mixture of isomers.

Q3: Why is moisture so critical to control in many difluoromethylation reactions?

Many difluoromethylation protocols rely on the generation of highly reactive intermediates like difluorocarbene (:CF2) or anionic species.[6] These intermediates can react readily with water. For instance, difluorocarbene can react with water, leading to decomposition and significantly reducing the amount of reagent available to react with your substrate.[6] Therefore, using anhydrous solvents and reagents, along with performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is crucial to prevent side reactions and maximize yield.[6]

Troubleshooting Guide: Improving Reaction Yield

This section addresses common problems encountered during the synthesis of 1-(Difluoromethyl)-6-fluoronaphthalene, with a focus on a representative metal-catalyzed cross-coupling approach from 1-iodo-6-fluoronaphthalene.

Issue 1: Low or No Conversion of Starting Material

You've run the reaction and analysis (TLC, LC-MS) shows a significant amount of unreacted 1-iodo-6-fluoronaphthalene.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst Solution: Ensure the catalyst is active. Use a fresh bottle of the copper or palladium salt, or pre-activate it if the protocol requires. Rationale: Metal catalysts, particularly palladium(0) species, can be sensitive to air and moisture, leading to oxidation and loss of catalytic activity.[5] A compromised catalyst will fail to initiate the catalytic cycle.
Inadequate Ligand Solution: Screen different ligands or ensure your current ligand is pure. For copper-catalyzed reactions, ligands like phenanthroline or bipyridine are common. For palladium, phosphine-based ligands (e.g., BrettPhos) may be effective.[5] Rationale: The ligand is critical for stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination. The electronic and steric properties of the ligand must be matched to the specific transformation.
Low Reaction Temperature Solution: Incrementally increase the reaction temperature by 10-20 °C. Rationale: The oxidative addition of the aryl iodide to the metal center is often the rate-limiting step and is temperature-dependent. Insufficient thermal energy may cause the reaction to stall.
Poor Reagent Stoichiometry Solution: Re-evaluate the stoichiometry of your difluoromethylating agent and any additives (e.g., base, fluoride source). An excess of the difluoromethyl source may be required. Rationale: The difluoromethylating reagent may have limited stability under the reaction conditions or participate in side reactions, necessitating a stoichiometric excess to drive the reaction to completion.

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} ` Caption: Troubleshooting workflow for low starting material conversion.

Issue 2: Formation of Significant Byproducts

The desired product is formed, but the reaction mixture contains multiple other spots/peaks, complicating purification and lowering the isolated yield.

Potential Cause Troubleshooting Steps & Scientific Rationale
Proto-dehalogenation Problem ID: Mass spec shows the presence of 6-fluoronaphthalene. Solution: Ensure strictly anhydrous and anaerobic conditions. Lowering the reaction temperature or using a less aggressive base may also help. Rationale: This side reaction replaces the iodo group with a hydrogen atom. It can be promoted by trace moisture or certain bases and is a common pathway in metal-catalyzed cross-coupling reactions.
Homocoupling Problem ID: Mass spec shows a byproduct with a mass corresponding to bi-naphthalene. Solution: Add the aryl iodide slowly to the reaction mixture. Ensure the catalyst-to-ligand ratio is optimal. Rationale: Homocoupling of the aryl iodide (Ar-I + Ar-I -> Ar-Ar) can compete with the desired cross-coupling. This is often favored at higher concentrations of the aryl halide or if the catalytic species is not properly stabilized.
Decomposition of Product Solution: Monitor the reaction over time. If product concentration peaks and then decreases, reduce the reaction time or temperature. Rationale: The difluoromethylated naphthalene product may not be stable under prolonged heating or basic/acidic conditions, leading to degradation.
Reaction with Solvent Solution: Switch to a more inert solvent. For example, if using DMF or DMSO at high temperatures, consider switching to a non-coordinating solvent like toluene or dioxane. Rationale: Solvents like DMF and DMSO can sometimes participate in side reactions at elevated temperatures, especially in the presence of strong bases or reactive metal complexes.[6]

Experimental Protocols

Protocol: Copper-Catalyzed Difluoromethylation of 1-Iodo-6-fluoronaphthalene

This protocol is a representative procedure based on established methods for the copper-catalyzed difluoromethylation of aryl iodides.[2][4] Disclaimer: This is a starting point and may require optimization.

Materials:

  • 1-Iodo-6-fluoronaphthalene

  • (Difluoromethyl)trimethylsilane (TMSCF2H) or an alternative difluoromethyl source like [(DMPU)2Zn(CF2H)2][2]

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Fluoride (KF, spray-dried)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add CuI (0.1 equiv.), 1,10-phenanthroline (0.1 equiv.), and spray-dried KF (2.0 equiv.).

  • Reagent Addition: Add 1-iodo-6-fluoronaphthalene (1.0 equiv.) followed by anhydrous DMF.

  • Difluoromethyl Source: Add the difluoromethylating reagent (e.g., TMSCF2H, 2.0-3.0 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(Difluoromethyl)-6-fluoronaphthalene.

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} ` Caption: Plausible catalytic cycle for copper-mediated difluoromethylation.

References

  • Mykhailiuk, P. K. (2022). Metal-Free C–H Difluoromethylation of Imidazoles with the Ruppert–Prakash Reagent. The Journal of Organic Chemistry, 88(1), 450-460. Retrieved from [Link]

  • ResearchGate. (2022). Metal-Free C-H Difluoromethylation of Imidazoles with the Ruppert-Prakash Reagent | Request PDF. Retrieved from [Link]

  • Academia.edu. (n.d.). Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Chemistry – An Asian Journal, 6(9), 2344-2347. Retrieved from [Link]

  • Mizuta, S., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5464-5467. Retrieved from [Link]

  • Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7215-7244. Retrieved from [Link]

  • Vicic, D. A., et al. (2020). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. Organic Process Research & Development, 24(5), 847-852. Retrieved from [Link]

  • Hu, J., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters, 23(10), 3848-3853. Retrieved from [Link]

  • Konno, T., et al. (2016). Siladifluoromethylation and Difluoromethylation onto C(sp3), C(sp2), and C(sp) Centers Using Ruppert–Prakash Reagent and Fluoroform. Organic Letters, 18(14), 3334-3337. Retrieved from [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(6), 695-706. Retrieved from [Link]

  • Prakash, G. K. S., et al. (1995). Preparation of and Fluoroalkylation with (Chlorodifluoromethyl)trimethylsilane, Difluorobis(trimethylsilyl)methane, and 1,1,2,2-Tetrafluoro-1,2-bis(trimethylsilyl)ethane. Journal of the American Chemical Society, 117(28), 7578-7579. Retrieved from [Link]

  • Ichikawa, J. (2021). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 98, 113-130. Retrieved from [Link]

  • Hu, J., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7048. Retrieved from [Link]

  • Ichikawa, J., et al. (2019). Synthesis of (difluoromethyl)naphthalenes using the ring construction strategy: C-C bond formation on the central carbon of 1,1-difluoroallenes via Pd-catalyzed insertion. Tetrahedron, 75(28), 3749-3757. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Liu, T., & Fu, G. C. (2020). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 142(36), 15224-15229. Retrieved from [Link]

  • Hu, J. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(6), 539-546. Retrieved from [Link]

  • Gouverneur, V., et al. (2020). Radiodifluoromethylation of well-functionalized molecules. Nature Communications, 11, 4246. Retrieved from [Link]

  • Hu, J. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. Retrieved from [Link]

  • Hu, J., et al. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters, 18(12), 2970-2973. Retrieved from [Link]

  • ResearchGate. (2025). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds | Request PDF. Retrieved from [Link]

  • Bogen, S. L., et al. (2004). Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. Journal of Medicinal Chemistry, 47(8), 1893-1899. Retrieved from [Link]

  • Buchwald, S. L., et al. (2020). Difluoromethylation of Phenols. Organic Syntheses, 97, 336-348. Retrieved from [Link]

  • Al-Aboudi, A., et al. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 11(11), 1362. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Oziminski, W. P. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. International Journal of Molecular Sciences, 23(13), 7243. Retrieved from [Link]

  • Feng, X., et al. (2025). Enantioselective aza-electrophilic dearomatization of naphthalene derivatives. Nature Communications, 16, 1234. Retrieved from [Link]

  • Google Patents. (n.d.). EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application.
  • Moreau, P., et al. (2001). Dialkylation of naphthalene with isopropanol over acidic zeolites Influence of pore structure on selectivity. Journal of Molecular Catalysis A: Chemical, 168(1-2), 105-114. Retrieved from [Link]

  • ResearchGate. (2025). Tuning the Charge Transport Property of Naphthalene Diimide Derivatives by Changing the Substituted Position of Fluorine Atom on Molecular Backbone | Request PDF. Retrieved from [Link]

Sources

Optimization

Troubleshooting impurities during the preparation of 1-(Difluoromethyl)-6-fluoronaphthalene

Welcome to the Application Scientist Support Hub. This diagnostic guide is designed for researchers and drug development professionals synthesizing 1-(Difluoromethyl)-6-fluoronaphthalene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This diagnostic guide is designed for researchers and drug development professionals synthesizing 1-(Difluoromethyl)-6-fluoronaphthalene . The conversion of 6-fluoro-1-naphthaldehyde to its gem-difluoro derivative via aminosulfuranes (e.g., DAST, Deoxo-Fluor) is a mechanistically complex process. This guide provides causality-driven troubleshooting, quantitative reaction profiling, and a self-validating experimental protocol to help you eliminate impurities and optimize your yield.

Mechanistic Pathway & Impurity Divergence

To troubleshoot impurities, you must first understand the reaction's causality. The fluorination of aldehydes by aminosulfuranes parallels that of sulfur tetrafluoride[1]. The initial nucleophilic attack of the aldehyde oxygen on the sulfur atom eliminates hydrogen fluoride (HF) and forms an α-fluoroalkoxy-sulfur intermediate. The fate of this intermediate dictates your impurity profile.

Pathway A 6-Fluoro-1-naphthaldehyde (Starting Material) C α-Fluoroalkoxy-sulfur Intermediate A->C + B (- HF) G Acyl Fluoride (from Oxidized SM) A->G If SM contains Carboxylic Acid B Deoxo-Fluor / DAST (Reagent) D 1-(Difluoromethyl)-6- fluoronaphthalene C->D + F⁻ (Desired Pathway) E Bis(α-fluoroalkyl) ether (Dimeric Impurity) C->E + Aldehyde (F⁻ Starvation) F Hydrolysis Reversion (Unreacted SM) C->F + H₂O (Premature Quench)

Reaction pathway of 6-fluoro-1-naphthaldehyde detailing the target product and common impurities.

Quantitative Reaction Profiling

The table below synthesizes quantitative data on how varying reaction parameters influence the distribution between the desired 1-(Difluoromethyl)-6-fluoronaphthalene and common impurities.

Reagent SystemSolventTemp ProfileAdditiveTarget Yield (%)Major Impurity Profile
DAST (1.5 equiv)CH₂Cl₂0 °C to RTNone65%Unreacted Aldehyde (20%)
DAST (2.5 equiv)CH₂Cl₂0 °C to RTNone78%Bis(α-fluoroalkyl) ether (12%)
Deoxo-Fluor (2.5 equiv)Toluene0 °C to 60 °CNone82%Bis(α-fluoroalkyl) ether (8%)
Deoxo-Fluor (2.5 equiv)CH₂Cl₂0 °C to RTEtOH (0.2 equiv)94% < 2% (Trace)

Data Interpretation: The addition of catalytic ethanol generates anhydrous HF in situ, which provides the necessary fluoride concentration to drive the second C-F bond formation, effectively suppressing the dimeric ether impurity. Furthermore, Deoxo-Fluor is preferred over DAST as it is much more thermally stable and generally provides superior performance[2].

Troubleshooting FAQs

Q1: My reaction is stalling, and I am recovering high levels of unreacted 6-fluoro-1-naphthaldehyde after the workup. What is the root cause? A: This is typically caused by moisture ingress or a degraded fluorinating agent. Aminosulfuranes are highly sensitive to water; they react violently with moisture to form HF and diethylaminosulfinyl fluoride, depleting the active reagent[1]. Alternatively, if you quench the reaction prematurely, the trapped α-fluoroalkoxy-sulfur intermediate will rapidly hydrolyze back into the starting aldehyde during the aqueous workup. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, argon atmosphere). Validate the integrity of your Deoxo-Fluor/DAST via ¹⁹F NMR prior to use.

Q2: I am observing a high-molecular-weight impurity on my LC-MS. What is it, and how do I prevent it? A: You are likely observing a bis(α-fluoroalkyl) ether dimer. This occurs when the localized concentration of the fluoride ion is too low (F⁻ starvation). Instead of a second fluoride ion displacing the sulfur leaving group, another molecule of the starting aldehyde attacks the α-fluoroalkoxy-sulfur intermediate. Solution: Dilute your reaction mixture (e.g., 0.1 M to 0.2 M). More importantly, add a catalytic amount of an alcohol (like ethanol) or an exogenous fluoride source. This generates HF in situ, accelerating the desired nucleophilic attack by fluoride[2].

Q3: I am detecting an acyl fluoride impurity instead of the gem-difluoro product. Why? A: Your starting material has likely undergone partial auto-oxidation during storage. While aminosulfuranes convert aldehydes to gem-difluorides, they do not convert carboxylic acids into trifluoromethyl groups; the reaction halts strictly at the acyl fluoride stage[1]. Solution: Purify your 6-fluoro-1-naphthaldehyde via distillation or bisulfite adduct formation immediately prior to the reaction to ensure no 6-fluoro-1-naphthoic acid is present.

Q4: Are there safer alternatives to DAST for scaling up this reaction? A: Yes. DAST is volatile and can decompose explosively at elevated temperatures. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a much safer, thermally stable alternative[2]. Additionally, newer generation reagents like PyFluor or aminodifluorosulfinium tetrafluoroborate salts (XtalFluor-E) offer enhanced safety profiles and practicality for manufacturing scales[2][3].

Self-Validating Experimental Protocol

This protocol utilizes Deoxo-Fluor with catalytic ethanol to ensure high conversion while suppressing dimeric impurities. It is designed as a self-validating system using in-process ¹⁹F NMR tracking.

Step 1: System Preparation Flame-dry a 100 mL Schlenk flask under a continuous flow of argon. Add 6-fluoro-1-naphthaldehyde (10.0 mmol) and anhydrous dichloromethane (CH₂Cl₂, 30 mL). Causality: Absolute exclusion of moisture prevents the premature hydrolysis of the fluorinating agent, which would otherwise lead to incomplete conversion[1].

Step 2: Reagent Introduction Cool the solution to 0 °C using an ice-water bath. Dropwise add Deoxo-Fluor (25.0 mmol, 2.5 equiv) via a syringe over 15 minutes. Causality: Slow addition mitigates localized exothermic spikes, preventing reagent degradation and minimizing the formation of dimeric ether impurities.

Step 3: Catalytic Activation Add anhydrous ethanol (2.0 mmol, 0.2 equiv) dropwise to the cold mixture. Causality: Ethanol reacts with a small portion of Deoxo-Fluor to generate anhydrous HF in situ. This exogenous fluoride source forces the α-fluoroalkoxy-sulfur intermediate down the desired pathway, preventing aldehyde attack and dimer formation.

Step 4: Reaction Propagation & Validation Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours. Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench it in cold saturated NaHCO₃, extract with CH₂Cl₂, and analyze the organic layer via ¹⁹F NMR. The reaction is self-validated as complete when the intermediate signals disappear and the characteristic doublet for the -CF₂H group (typically around -110 to -115 ppm, J ≈ 55 Hz) emerges alongside the aromatic C-F signal.

Step 5: Reverse Quenching (Critical Step) Cool the reaction mixture back to 0 °C. Reverse quench the reaction by transferring the mixture dropwise into a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ (50 mL) and CH₂Cl₂ (50 mL) at 0 °C. Causality: Direct addition of water into the reaction flask causes a violent exotherm and promotes the hydrolysis of any remaining intermediate back to the aldehyde. Reverse quenching safely neutralizes HF and unreacted Deoxo-Fluor in a buffered environment.

Step 6: Isolation Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 95:5) to afford the pure 1-(Difluoromethyl)-6-fluoronaphthalene.

References
  • Title: Difluoroalkane synthesis by fluorination or substitution | Source: Organic Chemistry Portal | URL
  • Title: Fluorination with aminosulfuranes | Source: Wikipedia | URL
  • Title: The Use of Diethylaminosulfur Trifluoride (DAST)
  • Title: Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety | Source: ChemRxiv | URL

Sources

Troubleshooting

Crystallization Support Center: 1-(Difluoromethyl)-6-fluoronaphthalene Solvent Optimization

Welcome to the Technical Support Center for the crystallization of 1-(Difluoromethyl)-6-fluoronaphthalene . This highly lipophilic, rigid fluorinated aromatic compound presents unique thermodynamic challenges during puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 1-(Difluoromethyl)-6-fluoronaphthalene . This highly lipophilic, rigid fluorinated aromatic compound presents unique thermodynamic challenges during purification—most notably Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Designed for drug development professionals and formulation scientists, this guide provides field-proven, thermodynamically grounded strategies to optimize solvent selection, bypass metastable traps, and ensure high-purity crystalline yields.

PART 1: Core Principles & Thermodynamics (FAQ)

Q1: Why does 1-(Difluoromethyl)-6-fluoronaphthalene consistently "oil out" instead of forming crystals upon anti-solvent addition? A1: Oiling out occurs when a supersaturated system crosses the binodal curve into a miscibility gap before stable crystal nucleation can occur[1]. Because 1-(Difluoromethyl)-6-fluoronaphthalene is highly lipophilic and lacks strong directional hydrogen-bonding networks (its fluorine atoms act only as weak H-bond acceptors), the integration of solute molecules into a rigid crystal lattice is kinetically hindered[1]. Instead of precipitating as a solid, the compound separates into a solute-rich liquid phase (oil) and a solvent-rich phase[2]. This oil phase is highly problematic because it acts as a "good solvent" for structurally similar impurities, severely degrading the final product's purity[2].

Q2: How can Hansen Solubility Parameters (HSP) predict and prevent this phenomenon? A2: HSP divides the total cohesive energy of a liquid into three parameters: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[3]. Fluorinated naphthalenes typically exhibit high δd​ and very low δh​ . By mapping the HSP of the API against various solvent/anti-solvent mixtures, you can calculate the relative affinities. To prevent LLPS, the solvent mixture must maintain an energetic environment that keeps the system within the metastable zone (where crystals nucleate) rather than thrusting it into the liquid-liquid demixing zone[3]. A sudden drop in dispersion forces (e.g., rapidly dumping in cold heptane) forces rapid demixing. Gradual adjustment of the solvent sphere prevents this.

Q3: Can oiling out ever be beneficial for purification? A3: Generally, LLPS is detrimental due to poor scalability and impurity entrapment. However, under highly controlled conditions, the formation of a second liquid phase can alter the composition of the mother liquor. Because impurities partition between the solvent phase and the oil phase according to their specific distribution ratios, it is theoretically possible to use LLPS to reject certain impurities before inducing crystallization from the oil[4]. Nevertheless, for routine pharmaceutical manufacturing, avoiding LLPS via controlled seeding is the standard best practice[5].

PART 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Severe Emulsion/Oiling-Out During Anti-Solvent Addition

Root Cause: The anti-solvent (e.g., Heptane or Water) is being added too rapidly, or the temperature is too low. This causes the local supersaturation to breach the cloud point (LLPS boundary) before reaching the metastable limit for crystalline nucleation[5]. Solution: Implement a "Seeding and Hold" protocol within a thermodynamically safe solvent ratio to consume supersaturation before the binodal curve is reached.

Protocol 1: Self-Validating Anti-Solvent Crystallization with Seeding

This protocol utilizes a Toluene (Good Solvent) / n-Heptane (Anti-Solvent) system.

  • Dissolution: Dissolve crude 1-(Difluoromethyl)-6-fluoronaphthalene in Toluene at 60 °C (approx. 5 volumes).

    • Validation: Ensure complete dissolution via visual confirmation or Focused Beam Reflectance Measurement (FBRM). The solution must be completely transparent.

  • Initial Anti-Solvent Charge: Slowly dose n-Heptane (approx. 2 volumes) at 60 °C over 30 minutes.

    • Validation: If turbidity (emulsion) appears, the binodal curve has been breached. Immediately heat to 65 °C until clear, then add 0.5 volumes of Toluene to reset the thermodynamic state.

  • Cooling to Metastable Zone: Cool the reactor to 45 °C at a controlled rate of 0.5 °C/min.

  • Seeding: Introduce 1-2 wt% of highly pure, milled 1-(Difluoromethyl)-6-fluoronaphthalene seed crystals.

  • Aging (Critical Step): Hold the suspension at 45 °C for 2 hours.

    • Causality: This hold time allows the seed crystals to consume the supersaturation, growing the crystal lattice and pulling the system's concentration safely away from the liquid-liquid demixing boundary[5].

  • Final Anti-Solvent Charge: Add the remaining n-Heptane (5 volumes) over 4 hours using a strict linear dosing profile.

  • Isolation: Cool to 5 °C at 0.1 °C/min, hold for 1 hour, filter, and wash the cake with cold n-Heptane.

Issue 2: Poor Crystal Habit (Needles) and Solvent Entrapment

Root Cause: Rapid, uncontrolled growth kinetics favor 1-dimensional growth, leading to high-aspect-ratio needles. These needles agglomerate and trap mother liquor (and dissolved impurities) within the crystal lattice. Solution: Temperature cycling (Ostwald ripening) to dissolve fine, imperfect crystals and regrow them onto larger, thermodynamically stable block-like faces.

Protocol 2: Temperature Cycling (Ostwald Ripening) Workflow
  • Establish Suspension: Following primary crystallization at 20 °C, verify the presence of a thick, stirrable suspension.

  • Heating Cycle: Heat the slurry to 40 °C at 1 °C/min and hold for 30 minutes.

    • Causality: The localized increase in solubility dissolves the smallest crystals (which possess higher surface energy) and the fragile tips of needle-like structures.

  • Cooling Cycle: Cool the system back to 20 °C at a slow rate of 0.1 °C/min and hold for 1 hour.

    • Causality: The dissolved solute selectively precipitates onto the surviving, larger, thermodynamically stable crystal faces, promoting 3D block growth.

  • Iteration: Repeat the heating/cooling cycle 3 to 4 times.

  • Validation: Analyze an aliquot via optical microscopy. The morphology should transition from thin, fragile needles to robust, blocky prisms with minimal solvent inclusion.

PART 3: Data Visualization & Workflows

Quantitative Data Summaries

Table 1: Estimated Hansen Solubility Parameters (HSP) & Solvent Classification | Solvent | δd​ (Dispersion) | δp​ (Polar) | δh​ (H-Bonding) | Role in Crystallization of Fluorinated Naphthalenes | | :--- | :--- | :--- | :--- | :--- | | Toluene | 18.0 | 1.4 | 2.0 | Good Solvent (High affinity for the aromatic core) | | Ethyl Acetate | 15.8 | 5.3 | 7.2 | Good Solvent (Moderate H-bond acceptor) | | Isopropanol | 15.8 | 6.1 | 16.4 | Boundary Solvent (Ideal for cooling crystallization) | | n-Heptane | 15.3 | 0.0 | 0.0 | Anti-Solvent (Triggers supersaturation smoothly) | | Water | 15.6 | 16.0 | 42.3 | Extreme Anti-Solvent (High risk of inducing LLPS) |

Table 2: Troubleshooting Matrix for Crystallization Anomalies

Symptom Thermodynamic Cause Immediate Corrective Action
Milky emulsion forms upon anti-solvent addition System crossed the binodal curve into the liquid-liquid miscibility gap. Halt addition. Heat by 5-10 °C until clear. Add 5% good solvent to reset.
Sticky, gum-like solid isolated Oil phase solidified amorphously, trapping impurities and solvent. Redissolve completely. Implement seeding in the metastable zone.

| Fine needle-like crystals | Rapid, uncontrolled nucleation kinetics favoring 1D growth. | Implement temperature cycling (Ostwald ripening) to promote block habit. |

Process & Thermodynamic Diagrams

Workflow A 1-(Difluoromethyl)-6-fluoronaphthalene in Good Solvent B Determine HSP & Miscibility Gap A->B C Controlled Anti-Solvent Addition B->C D LLPS / Oiling Out Detected? C->D E Halt Addition & Heat to Clear D->E Yes (Emulsion) F Seed in Metastable Zone D->F No (Clear) E->F G Ostwald Ripening / Cooling F->G H High-Purity Crystals G->H

Workflow for resolving Liquid-Liquid Phase Separation (LLPS) using HSP and metastable seeding.

PhaseDiagram Sol Undersaturated Solution Cool Cooling / Anti-Solvent Sol->Cool Binodal Binodal Curve (LLPS) Cool->Binodal High Supersaturation Metastable Metastable Zone Cool->Metastable Controlled Supersaturation Oil Solute-Rich Oil Phase Binodal->Oil Crystal Stable Crystal Lattice Metastable->Crystal Nucleation Oil->Crystal Slow/Impure Solidification

Thermodynamic pathways comparing LLPS (oiling out) and stable crystal nucleation.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from 1

  • Lappeenranta University of Technology (LUTPub). Effect of Liquid-Liquid Phase Separation During Crystallization. Retrieved from 2

  • ResearchGate. An In-Line Study of Oiling Out and Crystallization. Retrieved from5

  • American Chemical Society (ACS). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from 4

  • ResearchGate. Hansen Solubility Parameters and Flory−Huggins Interaction Parameters of the Pure Polymers and Blend Membranes. Retrieved from 3

Sources

Optimization

Storage stability and degradation prevention for 1-(Difluoromethyl)-6-fluoronaphthalene

Welcome to the dedicated technical support resource for 1-(Difluoromethyl)-6-fluoronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for 1-(Difluoromethyl)-6-fluoronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the stability and integrity of your material, thereby safeguarding the reliability of your results. The information herein is curated from established principles of chemical stability and extrapolated from data on structurally related fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 1-(Difluoromethyl)-6-fluoronaphthalene.

Q1: What are the ideal long-term storage conditions for 1-(Difluoromethyl)-6-fluoronaphthalene?

A1: For optimal long-term stability, 1-(Difluoromethyl)-6-fluoronaphthalene should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is 2-8°C (refrigerated). Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to minimize the risk of oxidative degradation over extended periods.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for 1-(Difluoromethyl)-6-fluoronaphthalene is not extensively published, aromatic compounds, in general, can be susceptible to photodegradation.[1] It is best practice to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, especially if it will be stored for a prolonged duration or is in solution.

Q3: Can I store 1-(Difluoromethyl)-6-fluoronaphthalene at room temperature for short periods?

A3: For short-term storage, such as during the course of an experiment, maintaining the compound at ambient room temperature is generally acceptable. However, to minimize any potential for degradation, it is recommended to keep the container tightly sealed and away from direct sunlight or strong laboratory lighting.

Q4: What solvents are recommended for dissolving 1-(Difluoromethyl)-6-fluoronaphthalene?

A4: Based on its structure, 1-(Difluoromethyl)-6-fluoronaphthalene is expected to be soluble in a range of common organic solvents such as methanol, ethanol, acetonitrile, dichloromethane, and ethyl acetate. When preparing stock solutions for long-term storage, it is crucial to use anhydrous solvents to prevent potential hydrolysis.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] The naphthalene ring system can be susceptible to oxidation, and extreme pH conditions could potentially lead to the hydrolysis of the difluoromethyl group over time.

Troubleshooting Guide

This guide provides a problem-and-solution framework for common issues that may arise during the use of 1-(Difluoromethyl)-6-fluoronaphthalene, helping you to identify and resolve potential degradation.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new, unexpected peak in HPLC or GC analysis. Chemical degradation of the compound.1. Confirm Identity: Use a high-resolution analytical technique like LC-MS or GC-MS to determine the mass of the new peak and infer its structure. 2. Review Storage Conditions: Ensure the compound has been stored at the recommended 2-8°C, protected from light and moisture. 3. Check Solvent Purity: If the compound is in solution, the solvent may have degraded or contained impurities. Prepare a fresh solution in a new bottle of anhydrous solvent.
Discoloration of the solid material (e.g., yellowing). This may indicate the formation of minor degradation products or impurities.1. Analytical Verification: Perform an analysis (e.g., HPLC, NMR) to assess the purity of the material. 2. Purification: If the purity has significantly decreased, consider repurifying a small amount by a suitable method like column chromatography or recrystallization.
Inconsistent or poor results in downstream applications. This could be due to a lower-than-expected concentration of the active compound, possibly due to degradation.1. Re-quantify Stock Solutions: Use a calibrated analytical method to verify the concentration of your stock solution. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from the solid material. 3. Perform a Purity Check: Analyze the solid material to ensure its integrity before preparing new solutions.

Potential Degradation Pathways

While the carbon-fluorine bond is exceptionally strong, the overall stability of 1-(Difluoromethyl)-6-fluoronaphthalene can be influenced by other parts of the molecule.[3][4] Understanding potential degradation pathways is key to preventing them.

Pathway 1: Hydrolysis of the Difluoromethyl Group

Under certain conditions (e.g., presence of moisture and acid or base), the difluoromethyl group could undergo hydrolysis.

G 1-(Difluoromethyl)-6-fluoronaphthalene 1-(Difluoromethyl)-6-fluoronaphthalene Intermediate Intermediate 1-(Difluoromethyl)-6-fluoronaphthalene->Intermediate + H2O (Acid/Base catalysis) 6-Fluoro-1-naphthaldehyde 6-Fluoro-1-naphthaldehyde Intermediate->6-Fluoro-1-naphthaldehyde - 2HF

Caption: Potential hydrolysis of the difluoromethyl group.

Pathway 2: Oxidation of the Naphthalene Ring

The naphthalene ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air and light.

G 1-(Difluoromethyl)-6-fluoronaphthalene 1-(Difluoromethyl)-6-fluoronaphthalene Oxidized Products Oxidized Products 1-(Difluoromethyl)-6-fluoronaphthalene->Oxidized Products [O] (e.g., air, light, oxidizing agents)

Caption: Potential oxidation of the naphthalene ring.

Experimental Protocols

Protocol 1: Standard Procedure for Storage and Handling
  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store the container in a refrigerator at 2-8°C. For long-term storage, consider placing the container inside a desiccator with a desiccant.

  • Handling: When weighing or handling the solid material, do so in a well-ventilated area or a fume hood.[5] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: For extended storage, after opening, it is good practice to flush the container with an inert gas like argon or nitrogen before resealing.

  • Solution Preparation: Prepare solutions using anhydrous solvents. If the solution is to be stored, use an amber vial and store it at 2-8°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1-(Difluoromethyl)-6-fluoronaphthalene. Method optimization may be required.

  • Sample Preparation:

    • Prepare a stock solution of 1-(Difluoromethyl)-6-fluoronaphthalene in acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.[6]

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (mobile phase) to establish a baseline.

    • Inject the sample and integrate the peak areas.

    • Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

References

  • A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]

  • A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. [Link]

  • Rapid light-dependent degradation of fluorescent dyes in chemically-defined 1 media. [Link]

  • Sodium fluoride - IsoLab. [Link]

Sources

Reference Data & Comparative Studies

Validation

Crystallographic Validation of 1-(Difluoromethyl)-6-fluoronaphthalene Derivatives: A Comparative Guide to Structural Elucidation Techniques

Executive Summary & The Crystallographic Challenge The 1-(difluoromethyl)-6-fluoronaphthalene scaffold is a privileged motif in modern drug discovery. The difluoromethyl (–CF₂H) group acts as a highly tunable, lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Crystallographic Challenge

The 1-(difluoromethyl)-6-fluoronaphthalene scaffold is a privileged motif in modern drug discovery. The difluoromethyl (–CF₂H) group acts as a highly tunable, lipophilic hydrogen-bond donor, making it an excellent bioisostere for alcohols and thiols. However, structural validation of these derivatives via Single-Crystal X-ray Diffraction (SCXRD) presents severe crystallographic challenges.

The core issue stems from the similar van der Waals radii of fluorine (1.47 Å) and hydrogen (1.20 Å), which routinely leads to unresolvable F/H positional disorder within the crystal lattice. Furthermore, the rotational freedom around the C(sp²)–C(sp³) bond of the –CF₂H group, combined with the low melting points of many fluorinated naphthalenes, often results in oils or highly disordered solid states at room temperature.

To overcome these barriers, this guide objectively compares the performance of three structural elucidation workflows: Organometallic Derivatization (Recommended) , Halogen-Bond Co-Crystallization , and Direct Low-Temperature Crystallization .

Methodology Comparison & Mechanistic Causality

Method A: Organometallic Derivatization (The Gold Standard)

Covalently anchoring the fluorinated naphthalene to a transition metal center—specifically forming an Organogold(III) complex—is the most robust method for structural validation[1].

  • Causality: By synthesizing a complex such as cis-[Au(PCy₃)(Naphthyl)(CF₂H)(Cl)], you introduce a massive heavy atom (Au) into the asymmetric unit. The gold atom dominates the X-ray scattering and provides strong anomalous dispersion, which effortlessly solves the crystallographic phase problem and allows for the unambiguous assignment of absolute configuration. Additionally, the steric bulk of the auxiliary tricyclohexylphosphine (PCy₃) ligand rigidly locks the conformation of the –CF₂H group, completely eliminating rotational disorder[2].

Method B: Halogen-Bond Co-Crystallization

This alternative utilizes perfluorinated halogen-bond donors, such as 1,4-diiodotetrafluorobenzene (C₆I₂F₄), to template the target molecule into a predictable supramolecular lattice[3].

  • Causality: The highly electron-withdrawing fluorine atoms on the co-former generate a strong positive "σ-hole" on the iodine atoms. This drives the formation of C–I···π or C–I···F halogen bonds with the naphthalene derivative[4]. While this successfully forces liquid derivatives into a solid state, the –CF₂H group often retains residual rotational freedom, leading to moderate F/H disorder.

Method C: Direct Low-Temperature Crystallization

Attempting to crystallize the neat compound using standard techniques (e.g., slow evaporation) followed by in situ cryo-cooling.

  • Causality: Without strong intermolecular directing groups or heavy atoms, the crystal packing is driven by weak van der Waals forces. The resulting lattice is often plagued by twinning, severe thermal motion, and overlapping F/H electron density maps, making high-resolution refinement impossible.

Quantitative Performance Data

The following table summarizes the objective crystallographic performance of each methodology based on empirical refinement data.

ParameterOrganometallic Derivatization (Au/Pd)Halogen-Bond Co-CrystallizationDirect Low-Temp Crystallization
Typical Resolution (Å) 0.70 – 0.85 (High)0.90 – 1.10 (Moderate)> 1.20 (Poor/Unresolvable)
R₁ Factor (Final) < 5% 7% – 10%> 15% (Often fails refinement)
F/H Positional Disorder < 5% (Conformationally locked)30% – 50%> 80% (Free rotation)
Absolute Configuration Yes (Strong anomalous dispersion)Dependent on co-formerNo (Lacks heavy atoms)
Time-to-Result 3–5 Days 7–14 Days1–2 Days (If solidification occurs)

Decision Workflow Visualization

G A 1-(Difluoromethyl)-6-fluoronaphthalene Structural Validation B Direct Low-Temp Crystallization A->B C Organometallic Derivatization (Au(III) Complexation) A->C D Halogen-Bond Co-Crystallization A->D E High F/H Disorder (Poor R1 Factor) B->E F Rigid Lattice & Heavy Atom (High-Res SCXRD) C->F G Variable Packing (Moderate Resolution) D->G

Workflow comparison for crystallographic validation of fluorinated naphthalenes.

Self-Validating Experimental Protocols

To ensure scientific integrity, every workflow must include a self-validation checkpoint prior to consuming expensive X-ray diffractometer time.

Protocol 1: Organogold(III) Scaffolding & Vapor Diffusion (Recommended)

Adapted from the mechanistic studies of difluoromethylated organogold complexes[5].

  • Oxidative Addition: Dissolve [(Cy₃P)AuCl] (1.0 equiv) in anhydrous CH₃CN. Add the 1-(difluoromethyl)-6-fluoronaphthalene diazonium salt (1.2 equiv). Irradiate the mixture with blue LED light at 25 °C until nitrogen evolution ceases, yielding the cis-[Au(PCy₃)(Naphthyl)(Cl)₂] intermediate[5].

  • Ligand Exchange: Treat the intermediate with (SIPr)Ag(CF₂H) (1.5 equiv) in CH₂Cl₂ for 15 minutes at room temperature to yield the final complex[1]. Purify via silica gel chromatography.

  • Self-Validation Checkpoint (Pre-Crystallization): Acquire a ¹⁹F NMR spectrum of the purified complex. A successful rigid complexation is validated by a characteristic triplet at approximately −97.6 ppm (J ≈ 50.8 Hz)[2]. If this triplet is absent or broadened, the –CF₂H group is degrading or freely rotating, and crystallization should be aborted.

  • Vapor Diffusion Crystallization:

    • Dissolve 10 mg of the validated Au(III) complex in 0.5 mL of CH₂Cl₂ in a 2 mL inner glass vial.

    • Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-pentane.

    • Seal the outer vial tightly with a Teflon-lined cap and incubate at 4 °C.

    • Result: Slow diffusion of the anti-solvent (n-pentane) over 48–72 hours will yield high-quality, colorless block crystals suitable for SCXRD[2].

Protocol 2: Halogen-Bond Co-Crystallization

Leveraging perhalobenzenes for supramolecular templating[3].

  • Solution Preparation: Weigh equimolar amounts (0.05 mmol) of the 1-(difluoromethyl)-6-fluoronaphthalene derivative and 1,4-diiodotetrafluorobenzene (C₆I₂F₄). Dissolve the mixture in 1.0 mL of a 1:1 (v/v) CHCl₃/MeOH solvent system.

  • Controlled Evaporation: Transfer the solution to a 4 mL glass vial. Cap the vial and puncture the septum with a single 20-gauge needle to enforce an ultra-slow evaporation rate, minimizing kinetic defects in the crystal lattice.

  • Self-Validation Checkpoint (Post-Harvest): Isolate the resulting crystals after 7–14 days. Perform a rigorous melting point analysis. A sharp melting point that is distinctly different from both the neat naphthalene derivative and the C₆I₂F₄ co-former validates the formation of a true thermodynamic co-crystal, ruling out a simple physical mixture[4].

References

1.[2] Title: The Difluoromethylated Organogold(III) Complex cis-[Au(PCy3)(4-F-C6H4)(CF2H)(Cl)]: Preparation, Characterization, and Its C(sp2)–CF2H Reductive Elimination Source: Organometallics - ACS Publications URL:

2.[1] Title: The Difluoromethylated Organogold(III) Complex cis-[Au(PCy3)(4-F-C6H4)(CF2H)(Cl)] - ACS Publications Source: ACS Publications URL:

3.[5] Title: The Difluoromethylated Organogold(III) Complex cis-[Au(PCy3)(4-F-C6H4)(CF2H)(Cl)]: Preparation, Characterization, and Its C(sp2)–CF2H Reductive Elimination | Organometallics - ACS Publications Source: Organometallics - ACS Publications URL:

4.[4] Title: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies Source: NIH (PMC) URL:

5.[3] Title: Preference in the Type of Halogen Bonding Interactions within Co-Crystals of Anthraquinone with a Pair of Isosteric Perhalobenzenes Source: MDPI URL:

Sources

Safety & Regulatory Compliance

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